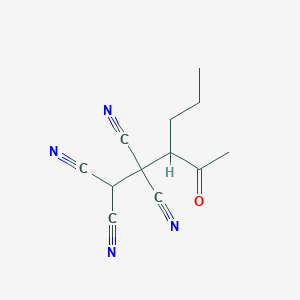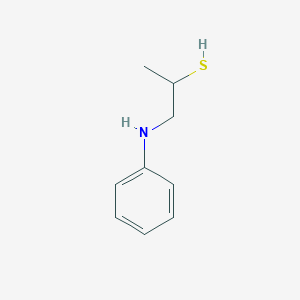
2-Propanethiol, 1-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanethiol, 1-(phenylamino)- is an organic compound with the molecular formula C12H17NOS It is a derivative of propanethiol, where the thiol group is attached to a propyl chain, and an amino group is bonded to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanethiol, 1-(phenylamino)- typically involves the reaction of 2-propanethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 2-Propanethiol, 1-(phenylamino)- may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Types of Reactions:
Oxidation: 2-Propanethiol, 1-(phenylamino)- can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to form the corresponding thiol.
Substitution: Substitution reactions involving the amino group can occur, where the phenylamino group is replaced by other functional groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Propanethiol, 1-(phenylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where thiol-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Propanethiol, 1-(phenylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in their activity. Additionally, the phenylamino group can interact with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Propanethiol: A simpler thiol compound with a similar structure but lacking the phenylamino group.
Aniline: Contains the phenylamino group but lacks the thiol group.
Thiophenol: Contains both a thiol and a phenyl group but in a different arrangement.
Uniqueness: 2-Propanethiol, 1-(phenylamino)- is unique due to the presence of both the thiol and phenylamino groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
90712-75-7 |
|---|---|
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
1-anilinopropane-2-thiol |
InChI |
InChI=1S/C9H13NS/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
Clave InChI |
JIJSMNXHYRRSAI-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


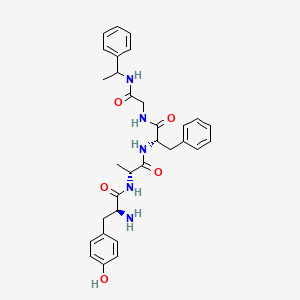

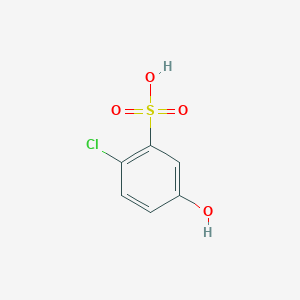
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
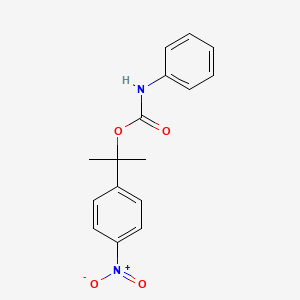
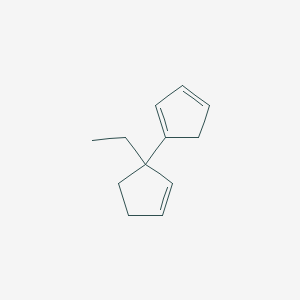
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
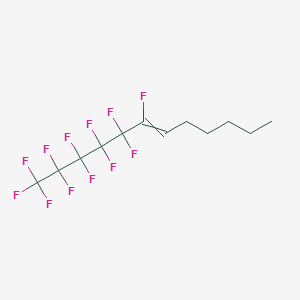
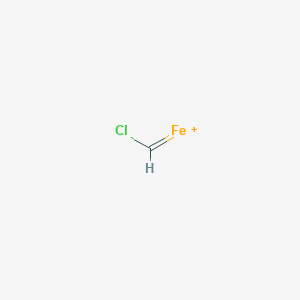

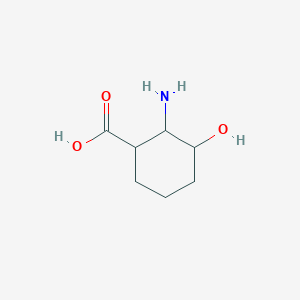
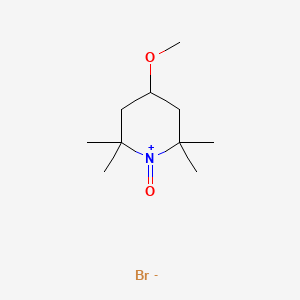
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
